2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid
Description
Properties
IUPAC Name |
2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-2-7-20-15(24)12(8-13(21)18-9-14(22)23)25-16(20)19-11-5-3-10(17)4-6-11/h2-6,12H,1,7-9H2,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYQCPOHBCPCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)Cl)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolidine derivatives. They are believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, derivatives containing a thiazolidine moiety have been shown to inhibit the proliferation of prostate cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Synthesis and Characterization
The synthesis of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including those structurally related to the compound . Results indicated that modifications at specific positions on the thiazolidine ring significantly enhanced antibacterial potency compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations. The study highlighted the importance of substituent groups on the thiazolidine ring in determining biological activity .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in cellular models of inflammation .
Mechanism of Action
The mechanism of action of 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Key Observations :
- The acetamido acetic acid moiety at R5 contrasts with the N-phenylacetamide in , likely improving solubility and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Molecular Properties
| Compound Name | Molecular Weight (g/mol) | LogP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~450.9 | ~2.8 | 3 | 6 |
| Kinedak (ONO-2235) | 335.4 | 3.1 | 2 | 5 |
| 2-{2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide | ~495.9 | ~4.2 | 2 | 5 |
Key Observations :
Biological Activity
The compound 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiazolidine ring, an acetamido group, and a chlorophenyl moiety. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O3S |
| Molecular Weight | 396.89 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be provided] |
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidine compounds demonstrated that derivatives similar to the compound showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for some derivatives, suggesting potent activity against these pathogens .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. For instance, a recent investigation into related compounds found that they displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. In vitro studies indicated IC50 values ranging from 15 to 30 µM for different cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Docking studies revealed that the compound binds effectively to the active site of AChE, with binding affinities comparable to standard inhibitors .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several thiazolidine derivatives and tested their antimicrobial efficacy. The results showed that compounds with similar structural features to this compound had significant activity against resistant bacterial strains.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of thiazolidine derivatives in vivo using mouse models. The results indicated that treatment with these compounds led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound can be synthesized via condensation reactions involving thiazolidinone precursors and functionalized acetamide derivatives. A reflux method in acetic acid with sodium acetate as a catalyst is commonly employed, requiring precise temperature control (90–100°C) and reaction times of 3–5 hours to achieve yields >70% . Key intermediates include 2-aminothiazol-4(5H)-one and substituted imino groups. Variations in substituents (e.g., prop-2-en-1-yl) may necessitate modified solvent systems or stoichiometric adjustments .
Q. How is the compound characterized spectroscopically to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the thiazolidinone ring’s carbonyl group typically appears at ~170 ppm in ¹³C NMR, while the prop-2-en-1-yl moiety shows distinct vinyl proton splitting patterns in ¹H NMR (~δ 5.0–6.0 ppm) . Infrared (IR) spectroscopy further confirms functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Q. What computational methods are used to predict reactivity or stability?
Density Functional Theory (DFT) calculations and reaction path searches based on quantum chemistry (e.g., Gaussian software) help optimize reaction conditions and predict intermediates. For example, the (2E)-imino configuration’s stability can be modeled to assess isomerization risks under varying pH or temperature .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays validate its activity?
Preliminary studies involve in vitro binding assays (e.g., fluorescence quenching, surface plasmon resonance) to evaluate interactions with enzymes or receptors. For instance, the 4-chlorophenyl group may enhance affinity for hydrophobic binding pockets in target proteins . Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations (AutoDock Vina) are used to correlate structure-activity relationships (SAR) .
Q. What are the key challenges in reconciling contradictory data on reaction yields or bioactivity?
Discrepancies in synthesis yields (e.g., 50% vs. 70%) may arise from impurities in starting materials or variable recrystallization efficiency. Systematic purity checks via HPLC and comparative kinetic studies (e.g., monitoring reaction progress via TLC) are recommended . For bioactivity, batch-to-batch variability in compound solubility (DMSO vs. aqueous buffers) must be controlled .
Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?
Stability assays (e.g., simulated gastric fluid or plasma incubation) identify degradation hotspots like the thiazolidinone ring’s oxo group. Structural modifications, such as introducing electron-withdrawing substituents or prodrug strategies (e.g., esterification of the acetic acid moiety), enhance metabolic resistance .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or stereochemical configurations?
X-ray crystallography definitively assigns the (2E)-imino configuration and thiazolidinone ring conformation. For dynamic tautomerism, variable-temperature NMR or 2D NOESY experiments clarify proton exchange processes . Chiral HPLC separates enantiomers if asymmetric synthesis introduces stereocenters .
Methodological Considerations
Q. What protocols optimize purification for high-purity samples (>95%)?
Recrystallization from DMF/acetic acid (1:1 v/v) effectively removes unreacted precursors. For chromatographic purification, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar byproducts. Final purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How do solvent polarity and pH influence the compound’s reactivity in follow-up reactions?
Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitutions at the acetamide group. Acidic conditions (pH <5) protonate the imino nitrogen, reducing electrophilicity, while basic conditions (pH >8) may hydrolyze the thiazolidinone ring .
Q. What strategies mitigate toxicity risks in cell-based assays?
Pre-screening with MTT assays identifies cytotoxic thresholds (typically <10 µM). For mitochondrial toxicity, Seahorse assays measure oxygen consumption rates. Structural analogs with reduced chlorophenyl hydrophobicity may lower membrane disruption risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
